![molecular formula C8H7F2NO2 B1451653 2-(2,4-Difluorophenylamino)acetic acid CAS No. 901187-90-4](/img/structure/B1451653.png)
2-(2,4-Difluorophenylamino)acetic acid
Overview
Description
“2-(2,4-Difluorophenylamino)acetic acid” is an organic compound with the molecular weight of 187.15 . It is also known as “2-Amino-2-(2,4-difluorophenyl)acetic acid” and has the IUPAC name "amino (2,4-difluorophenyl)acetic acid" .
Molecular Structure Analysis
The InChI code for “2-(2,4-Difluorophenylamino)acetic acid” is 1S/C8H7F2NO2/c9-4-1-2-5 (6 (10)3-4)7 (11)8 (12)13/h1-3,7H,11H2, (H,12,13)
. This indicates the presence of a carboxylic acid group (-COOH) and an amino group (-NH2) attached to a phenyl ring with two fluorine atoms.
Physical And Chemical Properties Analysis
“2-(2,4-Difluorophenylamino)acetic acid” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
Scientific Research Applications
1. Herbicide Toxicity and Environmental Impact
- Global Research Trends : A scientometric review highlighted rapid advancements in research on 2,4-D toxicology and mutagenicity, particularly focusing on occupational risk, neurotoxicity, resistance to herbicides, and effects on non-target species, especially in aquatic environments (Zuanazzi et al., 2020).
2. Herbicide Formulation
- New Formulations : Research on a new formulation of 2,4-D that contains the acid form of 2,4-D, which contrasts with the common ester or amine forms, has shown potential benefits in terms of herbicide efficacy, surfactant properties, and fertilizer compatibility (Volgas et al., 2005).
3. Degradation and Remediation
- Enhanced Degradation : A study demonstrated that adding acetate significantly promotes 2,4-D degradation under methanogenic conditions, suggesting a novel approach for the remediation of 2,4-D-polluted soils (Yang et al., 2017).
4. Analytical Techniques
- Detection in Biological Systems : Techniques have been developed for the efficient detection and analysis of 2,4-D in biological systems, like using fluorographic methods with acetic acid (Skinner & Griswold, 1983).
5. Environmental and Biological Effects
- Critical Evaluation of Cancer Risk : Research has been conducted to evaluate the cancer risk associated with 2,4-D exposure, given its structural similarity to the naturally occurring plant hormone indoleacetic acid (Gandhi et al., 2000).
- Adsorption Studies : Studies on the adsorption equilibrium, kinetics, and thermodynamics of 2,4-D on materials like granular activated carbon have provided insights into its environmental fate and potential for pollution control (Aksu & Kabasakal, 2004).
6. Nanotechnology Applications
- Nanocarriers for Controlled Release : Research involving the use of mesoporous silica nanoparticles for the controlled release of 2,4-D has shown promising results in reducing soil leaching and environmental impact (Cao et al., 2017).
7. Green Chemistry Approaches
- Eco-friendly Synthesis : Efforts have been made to develop more environmentally friendly methods for the synthesis of related compounds, such as using acetic acid in green routes for acylation (Yadav & Joshi, 2002).
Safety and Hazards
properties
IUPAC Name |
2-(2,4-difluoroanilino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c9-5-1-2-7(6(10)3-5)11-4-8(12)13/h1-3,11H,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STWYUDQLBORQDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenylamino)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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